(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is a chiral amino acid derivative notable for its unique structural characteristics, including the presence of a bromine atom on a phenyl ring and an amino group linked to an acetic acid moiety. This compound is recognized for its applications in pharmaceutical synthesis and as an intermediate in the production of various biologically active compounds. The compound's IUPAC name is (2S)-2-amino-2-(2-bromophenyl)acetic acid hydrochloride, and its chemical formula is C8H8BrClN2O2 .
This compound falls under the category of amino acids, specifically as a substituted derivative due to the presence of the bromine atom. It is classified as a chiral compound, which means it has non-superimposable mirror images, making it significant in biological systems where chirality can affect the activity of molecules .
The synthesis of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride typically involves several key steps:
These synthetic routes highlight the importance of controlling reaction conditions to achieve high yields and selectivity for the desired enantiomer.
The molecular structure of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride can be described as follows:
The structure features a central carbon atom attached to an amino group, a carboxylic acid group, and a 2-bromophenyl group, which contributes to its chiral nature.
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride can participate in various chemical reactions typical of amino acids:
These reactions are essential for developing more complex molecules in medicinal chemistry and organic synthesis.
The mechanism of action for (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride largely depends on its application in pharmacology. In medicinal contexts, this compound may function as an enzyme inhibitor or receptor modulator. The presence of the bromine atom can enhance binding affinity and selectivity for specific targets involved in neurological pathways, making it valuable in drug development .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm molecular structure and purity.
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride has numerous scientific applications:
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride (CAS: 254762-66-8) is a chiral α-amino acid derivative with molecular formula C₈H₉BrClNO₂ and molecular weight 266.52 g/mol [1] [3]. This brominated phenylglycine analogue serves as a crucial synthetic intermediate for pharmaceuticals requiring stereochemical precision. The ortho-bromine substituent on the phenyl ring introduces steric and electronic effects that significantly influence both synthetic approaches and physicochemical properties. The hydrochloride salt form enhances crystallinity and stability compared to the free base, making it preferable for pharmaceutical manufacturing [7]. This section details advanced synthetic strategies addressing the key challenges in its production: enantiocontrol, regioselective bromination, and salt formation.
The stereogenic center at the α-carbon demands precise enantioselective synthetic approaches to ensure pharmaceutical relevance. Modern catalytic asymmetric methods provide efficient pathways to this chiral scaffold without requiring resolution techniques:
Transition Metal-Catalyzed Asymmetric Hydrogenation: Palladium complexes with chiral phosphine ligands (BINAP, Josiphos) enable efficient reductive amination of α-keto acid precursors. This method achieves excellent enantioselectivity (>95% ee) under mild hydrogen pressure (5-10 bar) in protic solvents like methanol [6]. The ortho-bromine substituent necessitates bulky phosphine ligands to overcome steric hindrance during asymmetric induction.
Organocatalytic Approaches: Proline-derived catalysts facilitate enantioselective Strecker or Mannich reactions with 2-bromobenzaldehyde precursors. The Jørgensen-Hayashi catalyst (diarylprolinol silyl ether) enables α-amination of aldehydes via enamine intermediates, yielding protected α-amino aldehydes that can be oxidized to target structures. These metal-free methods operate under ambient conditions with 86-92% ee but require additional oxidation steps [6].
Biocatalytic Resolution: Lipases (Candida antarctica) and acylases selectively hydrolyze or acylate racemic N-acetyl precursors, providing enantiopure (S)-isomers. This approach delivers >99% ee but suffers from maximum 50% theoretical yield limitations unless coupled with dynamic kinetic resolution systems .
Table 1: Comparative Analysis of Enantioselective Synthesis Approaches
Method | Catalyst System | Yield Range | ee Range | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Pd/(S)-BINAP | 78-92% | 93-98% ee | Direct route from keto acids |
Organocatalysis | Diarylprolinol silyl ether | 65-85% | 86-92% ee | Metal-free, ambient conditions |
Biocatalytic Resolution | Candida antarctica lipase B | 40-48% | >99% ee | Exceptional enantioselectivity |
Regioselective bromination at the ortho-position presents unique synthetic challenges due to competing ipso-substitution and racemization risks. Advanced bromination methodologies include:
Electrophilic Bromination Optimization: The modified Greenfield process enables direct electrophilic bromination of phenylacetic acid derivatives using bromine in acetic acid with phosphorus tribromide (PBr₃) catalysis. Maintaining temperatures below 5°C prevents racemization of the chiral center, yielding the α-bromo intermediate with 95% regioselectivity [5] [10]. The ortho-brominated isomer is favored kinetically but requires careful temperature control to suppress dibromination byproducts.
Tribromomethane/KOH Alkaline Conditions: This method employs the reaction of 2-bromobenzaldehyde with tribromomethane (bromoform) and potassium hydroxide in dioxane/water mixtures (1:1 v/v) at 0-5°C. The reaction proceeds via a Darzens-type mechanism followed by hydrolysis, yielding racemic α-bromo acid precursors in 67-72% yield after crystallization from toluene [5]. Phase-transfer catalysts (benzyltrimethylammonium bromide) enhance reaction rates by facilitating interphase transfer:
2-Bromobenzaldehyde + CHBr₃ + KOH → 2-(2-Bromophenyl)-2-bromoacetic acid → Hydrolysis → Racemic α-Amino Acid Precursor
Table 2: Bromination Method Comparison for Ortho-Substituted Intermediates
Method | Reaction Conditions | Regioselectivity | Yield | Key Limitation |
---|---|---|---|---|
Electrophilic Bromination | Br₂/PBr₃ in HOAc, <5°C | >95% ortho | 80-85% | Racemization at >10°C |
Tribromomethane/KOH Alkylation | CHBr₃/KOH, dioxane/H₂O (1:1), 0-5°C | 100% ortho | 67-72% | Requires precursor aldehyde |
Catalytic Asymmetric Bromination | NBS/V-salen complex, CH₂Cl₂, -40°C | 100% ortho | 75-80% | Cryogenic conditions required |
Salt formation represents a critical purification and stabilization step, with solvent selection dramatically impacting crystal morphology, purity, and yield:
Solvent System Optimization: Hydrochloride salt formation requires careful pH control near the compound's pKa (predicted value 1.81±0.10) [8]. Mixed solvent systems comprising acetone/water (4:1 v/v) or ethanol/diethyl ether (1:3 v/v) provide optimal nucleation environments. Crystallization initiation at pH 3.5-4.0 prevents free amine contamination while minimizing acid-catalyzed decomposition. The maximum yield (92-95%) occurs when adding concentrated HCl (5-6M) to saturated free base solutions at 0-5°C with vigorous stirring [2] [9].
Counterion Exchange Purification: Initial formation as a tartrate salt followed by ion-exchange chromatography effectively removes diastereomeric impurities before hydrochloride conversion. D-(-)-Tartaric acid in methanol/acetone mixtures selectively crystallizes the (S)-isomer as a less soluble diastereomeric salt, enhancing enantiomeric purity to >99% ee. Subsequent treatment with HCl in ethyl acetate yields the target hydrochloride salt without racemization [2].
Crystallization Kinetics: Controlled antisolvent addition (diisopropyl ether) to ethanol solutions generates uniform crystal morphology essential for consistent filtration and drying characteristics. Optimal crystal growth occurs at 0.25°C/min cooling rates between 40-5°C, producing non-aggregating needles with low solvent inclusion (<0.1% w/w residual ethanol). X-ray diffraction analysis confirms monoclinic crystal structure (P2₁ space group) with chloride ions hydrogen-bonded to protonated amine groups [7] [9].
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
Solvent System | Temperature Profile | Acid Addition Rate | Crystal Form | Yield | Purity |
---|---|---|---|---|---|
Acetone/water (4:1) | 45°C → 5°C (-0.25°C/min) | Slow addition (2h) | Needles | 92% | 99.5% |
Ethanol/diethyl ether (1:3) | 25°C → -10°C (-0.5°C/min) | Rapid addition (10min) | Plates | 85% | 98.8% |
Methanol/MTBE (1:4) | 30°C → 0°C (-1°C/min) | Moderate (30min) | Aggregates | 78% | 97.2% |
Synthetic Scheme Overview
The integrated synthetic approach combines catalytic asymmetric bromination for regiocontrol, enzymatic resolution for enantiopurity, and optimized hydrochloride crystallization to deliver pharmaceutical-grade material meeting stringent quality specifications [1] [2] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9